N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
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Description
N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H25N7O4S and its molecular weight is 531.59. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, a closely related chemical family, have been extensively studied for their diverse biological activities. Quinazoline and its derivatives play a significant role in developing novel medicinal agents due to their presence in more than 200 naturally occurring alkaloids. Researchers have introduced many bioactive moieties to the quinazoline nucleus, creating potential therapeutic agents, particularly in anticancer and antibiotic resistance contexts (Tiwary et al., 2016). Additionally, quinazoline-based compounds have been explored for optoelectronic materials, demonstrating their applications beyond pharmaceuticals to include luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).
Pharmacological Research
In pharmacology, pyrazole derivatives, another chemical class related to the query compound, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These derivatives serve as critical synthons in organic synthesis and drug development, highlighting the importance of such heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Chemical Analysis and Drug Development
In the context of drug development and chemical analysis, specific assays and methodologies are developed to quantify and evaluate the pharmacological properties of compounds like linagliptin, which share structural similarities with the query compound. For instance, high-performance thin-layer chromatography (HPTLC) has been utilized for the determination of linagliptin in tablet dosage form, demonstrating the methodological advancements in analyzing complex chemical entities (Rode & Tajne, 2021).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4S/c1-15-11-21(32-31-15)30-23(35)14-38-26-29-19-6-4-3-5-18(19)24-28-20(25(36)33(24)26)12-22(34)27-13-16-7-9-17(37-2)10-8-16/h3-11,20H,12-14H2,1-2H3,(H,27,34)(H2,30,31,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJPPFNUQWAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
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